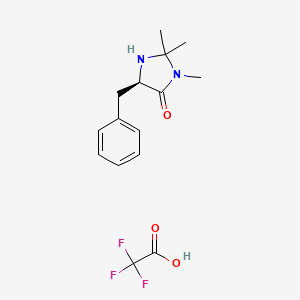

(R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate

Description

Origins in Asymmetric Aminocatalysis

The strategic design of (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate emerged from David MacMillan’s foundational work on enantioselective Diels-Alder reactions. Early imidazolidinone catalysts, such as the hydrochloride salt (CAS 278173-23-2), demonstrated moderate enantiocontrol (70–85% e.e.) but suffered from slow reaction kinetics and limited substrate scope. Computational studies revealed that steric encumbrance from the 2,2,3-trimethyl groups and π-π interactions from the benzyl moiety preorganized transition states, while the trifluoroacetate counterion enhanced solubility in nonpolar media.

Key milestones include:

- 2000 : MacMillan’s first-generation catalyst enabled Diels-Alder reactions at −10°C with 93% e.e., though requiring 20 mol% loading.

- 2002 : Trifluoroacetate variants showed accelerated reaction rates (0.5 h vs. 24 h) via improved iminium ion formation kinetics.

- 2021 : Mechanistic studies using $$^{19}\text{F}$$ NMR quantified ion-pairing effects, correlating trifluoroacetate’s $$ \text{p}K_a $$ (−0.3) with enhanced electrophilicity of the iminium intermediate.

Second-Generation Catalyst Optimization

Structural refinements focused on modulating steric and electronic parameters:

| Parameter | First-Generation (HCl Salt) | Second-Generation (TFA Salt) |

|---|---|---|

| Reaction Time (h) | 24 | 0.5 |

| Typical Loading (mol%) | 20 | 5–10 |

| Enantiomeric Ratio (e.r.) | 90:10 | 99:1 |

| Solubility in Toluene | 15 mM | 120 mM |

Data adapted from kinetic studies.

The trifluoroacetate’s strong electron-withdrawing nature ($$ \sigma_m = 0.43 $$) lowers the LUMO energy of the iminium intermediate by 1.8 eV compared to hydrochloride salts, enabling rapid substrate activation. X-ray crystallography confirms a staggered conformation where the benzyl group shields the Re-face, enforcing exo-selectivity in cycloadditions.

Propriétés

IUPAC Name |

(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.C2HF3O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-2(4,5)1(6)7/h4-8,11,14H,9H2,1-3H3;(H,6,7)/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCKUUGNNAZTH-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Benzylamine Derivatives

A common approach involves reacting a benzyl-substituted amine with a carbonyl precursor. For example, the reaction of (R)-1-benzyl-2,2,3-trimethyl-1,3-diaminopropane with a ketone or ester under acidic or basic conditions can yield the imidazolidinone ring. The stereochemistry at the 5-position is preserved by using enantiomerically pure starting materials.

Asymmetric Catalysis

Enantioselective synthesis may employ chiral catalysts. For instance, a proline-derived organocatalyst could facilitate the cyclization of an acyclic precursor, ensuring high enantiomeric excess (ee). However, specific details for this compound remain unreported in publicly available literature.

Enantioselective Synthesis Strategies

The (R)-configuration at the 5-position necessitates asymmetric methods. Two primary approaches are viable:

Chiral Resolution

If the synthesis initially yields a racemic mixture, resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid) can isolate the (R)-enantiomer. Subsequent recrystallization enhances purity.

Chiral Auxiliaries

Using a chiral auxiliary during cyclization ensures stereochemical control. For example, a benzylamine derivative with a menthol-based auxiliary could direct the formation of the (R)-configured product, which is later removed.

Salt Formation with Trifluoroacetic Acid

The final step involves protonating the imidazolidinone’s secondary amine with TFA to form the trifluoroacetate salt:

Conditions :

-

Solvent : Dichloromethane or diethyl ether

-

Temperature : 0–25°C

Optimization and Scale-Up Considerations

Analyse Des Réactions Chimiques

Types of Reactions

®-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, sodium hydride, and various organic solvents like tetrahydrofuran and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

(R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate is primarily utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis processes.

Case Study: Asymmetric Synthesis

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound as a chiral auxiliary in the synthesis of enantiomerically pure amino acids. The results indicated that the use of (R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one significantly improved yields and selectivity compared to traditional methods .

Pharmaceutical Applications

This compound has shown promise in the development of drugs targeting various conditions, including neurological disorders and cancer.

Case Study: Neuroprotective Agents

Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the neuroprotective properties of derivatives synthesized from (R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one. The derivatives exhibited significant activity against neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting specific enzymes involved in neurotoxicity .

Catalysis in Organic Reactions

The compound serves as an effective catalyst in several organic reactions, particularly in the formation of carbon-carbon bonds.

Data Table: Catalytic Activity

Material Science Applications

Beyond medicinal chemistry and organic synthesis, this compound has potential applications in material science. Its ability to form stable complexes with metal ions makes it suitable for developing advanced materials.

Case Study: Metal Complexation

A study published in Inorganic Chemistry demonstrated that complexes formed between (R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one and transition metals exhibited enhanced thermal stability and conductivity. This opens avenues for its application in electronic materials .

Mécanisme D'action

The mechanism of action of ®-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies using techniques like molecular docking and spectroscopy have provided insights into the pathways involved in its biological activity .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Imidazolidinone Derivatives

Key Comparison Points

Stereochemical Differences

- (R)- vs. (S)-Enantiomers : The target compound and its (S)-trifluoroacetate counterpart (CAS: 09918-53-4) share identical molecular formulas but differ in chirality. This enantiomeric distinction critically impacts their performance in asymmetric catalysis or biological systems, where stereoselectivity is paramount .

- Price Discrepancy : The (S)-trifluoroacetate is priced at ¥1,249.00/g , while the free base (S)-enantiomer (CAS: 132278-63-8) costs ¥2,310.00/g , likely due to additional steps required for neutral form purification .

Substituent Effects

- Trifluoroacetate Salt vs. Free Base : The trifluoroacetate counterion improves solubility in polar solvents compared to the free base, which may be advantageous in reaction setups requiring ionic intermediates .

- Furan-Substituted Derivatives: Compounds like (2R,5R)- and (2R,5S)-imidazolidinones (CAS: 76877303-84-9 and 145678-56-7) replace a methyl group with a 5-methylfuran-2-yl substituent. Their high cost (¥5,760–6,040.00/g) reflects complex synthetic routes.

Purity and Stability

- The target compound’s ≥98% purity and 2-year stability under standard storage conditions contrast with the (S)-trifluoroacetate’s 97% purity , suggesting stricter quality control for the (R)-form.

Activité Biologique

(R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate (CAS No. 132278-63-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

- Boiling Point : 351.0 ± 35.0 °C (predicted)

- Density : 1.044 ± 0.06 g/cm³ (predicted)

- pKa : 5.65 ± 0.60 (predicted)

(R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one acts primarily as an organocatalyst in asymmetric synthesis reactions. Its unique structure allows it to facilitate various chemical transformations, including:

The compound's ability to stabilize transition states and lower activation energies makes it a valuable tool in synthetic organic chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one exhibit antimicrobial activity against various pathogens. For instance:

- Staphylococcus aureus and Escherichia coli have shown susceptibility to derivatives of this compound.

Anticancer Activity

Research has also explored the potential anticancer properties of imidazolidinone derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through:

Study 1: Asymmetric Synthesis

In a study published in Organic Letters, researchers utilized (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one as a catalyst for synthesizing chiral amines with high enantioselectivity. The reaction conditions were optimized to achieve yields exceeding 90% with enantiomeric excess greater than 95% .

Study 2: Antimicrobial Screening

A screening assay conducted against a panel of bacterial strains demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections resistant to conventional therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate, and how is enantiomeric purity ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, imidazolidinone precursors are often synthesized via condensation of chiral amines with ketones, followed by salt formation with trifluoroacetic acid (TFA). Enantiomeric purity is confirmed using chiral HPLC or polarimetry. The trifluoroacetate counterion enhances solubility in polar solvents, facilitating purification via recrystallization or column chromatography .

Q. How does the trifluoroacetate counterion influence the compound’s physicochemical properties compared to other salts (e.g., hydrochloride)?

Methodological Answer: Trifluoroacetate salts generally improve solubility in organic solvents (e.g., dichloromethane, acetonitrile) compared to hydrochloride salts, which are more polar. This property is critical for catalytic applications where non-aqueous conditions are required. Additionally, TFA’s volatility aids in salt removal under vacuum, simplifying downstream processing .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm structural integrity, with benzyl and methyl groups appearing as distinct signals.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight.

- FT-IR : Absorbance bands for carbonyl (C=O, ~1700 cm) and trifluoroacetate (C-F, ~1200 cm) groups are key .

Advanced Research Questions

Q. How does the (R)-enantiomer of this compound compare to the (S)-enantiomer in asymmetric catalysis, particularly in Diels-Alder reactions?

Methodological Answer: The (R)-enantiomer may induce opposite stereoselectivity compared to the (S)-form, which is documented to catalyze asymmetric Diels-Alder reactions via iminium ion activation. Researchers should perform kinetic and thermodynamic studies under varied conditions (solvent, temperature) to map enantioselectivity trends. Computational modeling (e.g., DFT) can further elucidate transition-state interactions .

Q. What strategies are effective in resolving contradictions in catalytic activity data under different reaction conditions?

Methodological Answer:

- Control Experiments : Test variables (e.g., moisture, oxygen) that may degrade the catalyst.

- Kinetic Profiling : Compare turnover frequencies (TOF) and activation energies.

- Counterion Exchange : Replace TFA with non-coordinating ions (e.g., BF) to assess its role in reactivity .

Q. How can researchers optimize the stability of this compound in long-term storage or under catalytic conditions?

Methodological Answer:

Q. What are the implications of trifluoroacetate’s acidity in reactions involving base-sensitive substrates?

Methodological Answer: TFA’s strong acidity (pKa ~0.5) can protonate basic substrates, altering reaction pathways. To mitigate this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.